3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile
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Overview
Description
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile is a chemical compound with the molecular formula C15H12ClN3 It is known for its unique structure, which includes a triazene group and a carbonitrile group attached to a chlorinated tolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile typically involves the reaction of 5-chloro-o-toluidine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to form the triazene compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The chlorinated tolyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted tolyl derivatives.
Scientific Research Applications
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-o-tolyl)-5-phenyl-1H-1,2,4-triazole: Similar in structure but with a phenyl group instead of a carbonitrile group.
3-(5-Chloro-o-tolyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole: Contains a methoxyphenyl group, differing in its substituent on the triazole ring.
Uniqueness
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile is unique due to its combination of a triazene group and a carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
94236-81-4 |
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Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
[(5-chloro-2-methylphenyl)diazenyl]cyanamide |
InChI |
InChI=1S/C8H7ClN4/c1-6-2-3-7(9)4-8(6)12-13-11-5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
PXYNLRQWJQPSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NNC#N |
Origin of Product |
United States |
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